molecular formula C17H22O2 B566319 Bupleurotoxin CAS No. 111128-27-9

Bupleurotoxin

Cat. No. B566319
CAS RN: 111128-27-9
M. Wt: 258.361
InChI Key: UPXPHJXYZGEBCW-PFTJZPSUSA-N
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Description

Bupleurotoxin (BETX) is a type of polyacetylene that has been shown to have highly neurotoxic effects . It is widely distributed in food plants and medicinal herbs .


Molecular Structure Analysis

Bupleurotoxin has a molecular formula of C17H22O2 . Its average mass is 258.355 Da and its monoisotopic mass is 258.161987 Da . It has one defined stereocenter .


Physical And Chemical Properties Analysis

Bupleurotoxin has a molecular formula of C17H22O2 . Its average mass is 258.355 Da and its monoisotopic mass is 258.161987 Da . It has one defined stereocenter .

Scientific Research Applications

1. Neurotoxicity and Neurological Research

Bupleurotoxin, a compound found in the Bupleurum species, has been identified to have significant neurotoxic effects. Studies reveal that bupleurotoxin and similar polyacetylenes in the genus Bupleurum can induce epileptic seizures, with their target of toxicity being the brain. The neurotoxicity of these compounds is associated with the γ-aminobutyric acid (GABA) receptor pathway. Bupleurotoxin has been shown to inhibit GABA-induced currents in a competitive manner, making it an important subject of study in neurological research (Lin, Zhang, & Su, 2016).

2. Metabolomic Studies and Toxicity Analysis

Bupleurotoxin's impact on metabolism and its toxicity have been explored using metabolomic approaches. A study using liquid chromatography/quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) revealed that exposure to bupleurotoxin can cause disturbances in fatty acid metabolism and the oxidative stress system in mice. This study provided insights into the diverse intoxication effects of bupleurotoxin and is crucial for preclinical toxicity screening for new drugs (Zhang et al., 2015).

3. Analytical Methods and Quality Control

Research on Bupleurum, which includes bupleurotoxin, has also focused on developing analytical methods and quality control measures. This includes advanced techniques like high-performance liquid chromatography and ultra-high-performance liquid chromatography mass spectrometry (UPLC-QTOF-MS). These methods are crucial for ensuring the quality and safety of Bupleurum as a medicinal herb, especially considering the toxic potential of compounds like bupleurotoxin (Zhang et al., 2022).

4. Pharmacological Effects and Applications

Although primarily toxic, the pharmacological effects and applications of Bupleurum, including bupleurotoxin, have been extensively studied. Bupleurum extracts and compounds are used in traditional medicine for their anti-inflammatory, anti-cancer, antipyretic, antibacterial, anti-viral, liver protection, neuroprotection, and immune regulation properties. Understanding the balance between the beneficial and toxic effects of these compounds is crucial for their safe and effective use in pharmacology (Yuan et al., 2016).

5. Immunomodulatory Activities

Studies have also shown that Bupleurum, including bupleurotoxin-containing extracts, can modulate immune responses. Research focusing on the polysaccharides from the roots of Bupleurum has highlighted their role in enhancing phagocytic functions of macrophages and inhibiting productions of proinflammatory cytokines. This immunomodulatory effect provides a basis for the traditional use of Bupleurum in treating inflammatory diseases (Cheng et al., 2010).

Mechanism of Action

Bupleurotoxin induces cerebral lesions by inhibiting the GABA receptor in mice . It has been shown to inhibit GABA-induced currents (I GABA) in a competitive manner .

Safety and Hazards

Bupleurotoxin has high toxicity . Among polyacetylenes, Bupleurotoxin, acetylbupleurotoxin, and oenanthotoxin have strong neurotoxicity . The toxicity of Bupleurotoxin manifests as epileptic seizures, with the target of toxicity being the brain .

Future Directions

The major challenge with regard to toxic polyacetylenes like Bupleurotoxin is to test their neurotoxic effects in vivo as well as in further preclinical studies, which will require large amounts of purified polyacetylenes . More reference substances should be prepared, and sophisticated analytical technologies should be developed to comprehensively assess the quality of Radix Bupleuri herbs . These investigations will be helpful for further utilization of the plants of genus Bupleurum .

properties

IUPAC Name

(2Z,8E,10E,14S)-heptadeca-2,8,10-trien-4,6-diyne-1,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10-11,13,17-19H,2,12,14-16H2,1H3/b6-4+,10-8+,13-11-/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXPHJXYZGEBCW-PFTJZPSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC=CC=CC#CC#CC=CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC/C=C/C=C/C#CC#C/C=C\CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111128-27-9
Record name Bupleurotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111128279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUPLEUROTOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M62W36U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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